3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1711243-83-2
VCID: VC4593982
InChI: InChI=1S/C12H9BrFNO/c13-10-5-3-7-15(12(10)16)8-9-4-1-2-6-11(9)14/h1-7H,8H2
SMILES: C1=CC=C(C(=C1)CN2C=CC=C(C2=O)Br)F
Molecular Formula: C12H9BrFNO
Molecular Weight: 282.112

3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one

CAS No.: 1711243-83-2

Cat. No.: VC4593982

Molecular Formula: C12H9BrFNO

Molecular Weight: 282.112

* For research use only. Not for human or veterinary use.

3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one - 1711243-83-2

Specification

CAS No. 1711243-83-2
Molecular Formula C12H9BrFNO
Molecular Weight 282.112
IUPAC Name 3-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one
Standard InChI InChI=1S/C12H9BrFNO/c13-10-5-3-7-15(12(10)16)8-9-4-1-2-6-11(9)14/h1-7H,8H2
Standard InChI Key QSOJLFLHBSWNBM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=CC=C(C2=O)Br)F

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₂H₉BrFNO, with a molecular weight of 282.112 g/mol. Its IUPAC name, 3-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one, reflects the bromine substitution at C3 and the 2-fluorobenzyl group attached to the pyridinone nitrogen. Key structural features include:

  • A planar pyridinone ring with keto-enol tautomerism potential.

  • A bromine atom at C3, enabling nucleophilic substitution or cross-coupling reactions.

  • A 2-fluorobenzyl group, contributing to lipophilicity and electronic effects.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₉BrFNO
Molecular Weight282.112 g/mol
CAS Number1711243-83-2
SMILESC1=CC=C(C(=C1)CN2C=CC=C(C2=O)Br)F
InChI KeyQSOJLFLHBSWNBM-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one involves two primary steps:

  • N-Alkylation of Pyridinone: Reaction of 3-bromopyridin-2(1H)-one with 2-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile.

  • Bromination: If starting from unsubstituted pyridinone, electrophilic bromination using NBS (N-bromosuccinimide) or Br₂ in acetic acid may be employed.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
N-Alkylation2-fluorobenzyl chloride, K₂CO₃, DMF, 80°C~70%
BrominationNBS, AIBN, CCl₄, reflux~65%

Process Optimization

A patent describing the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate highlights critical factors for analogous reactions :

  • Oxidizing Agents: Potassium persulfate in acetonitrile with sulfuric acid catalysis improves yields to 75–80% .

  • Stepwise Addition: Incremental reagent addition reduces side reactions, enhancing purity .

Physicochemical Properties

Crystallography

No single-crystal X-ray data are available, but molecular modeling predicts a dihedral angle of ~60° between the pyridinone and fluorobenzyl rings, minimizing steric clash.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s bromine and fluorobenzyl groups make it a versatile intermediate for:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reactions to introduce aryl/heteroaryl groups at C3.

  • Kinase Inhibitors: Halogenated pyridinones are explored in ATP-binding site targeting, particularly in oncology.

Materials Science Applications

Organic Semiconductors

The conjugated pyridinone system and electron-withdrawing bromine/fluorine substituents enable use in:

  • Electron-Transport Layers: Enhanced electron mobility due to reduced LUMO levels (-2.8 eV estimated).

  • Luminescent Materials: Potential for blue-emitting OLEDs via π-π* transitions.

Challenges and Future Directions

Synthetic Hurdles

  • Low Yields: N-Alkylation often results in ≤70% yield due to competing O-alkylation.

  • Purification Difficulties: Similar polarities of byproducts complicate column chromatography.

Research Opportunities

  • Biological Screening: Prioritize assays against kinases, GPCRs, and viral proteases.

  • Process Scale-Up: Continuous-flow systems could improve reaction efficiency .

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